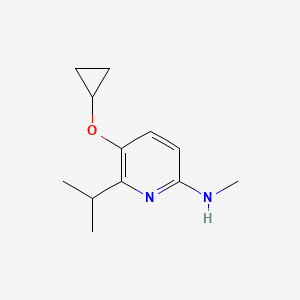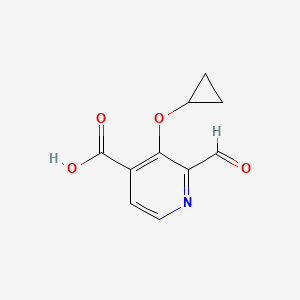![molecular formula C22H14Cl4N4O4 B14808647 N'~1~,N'~4~-bis[(2,4-dichlorophenyl)carbonyl]benzene-1,4-dicarbohydrazide](/img/structure/B14808647.png)
N'~1~,N'~4~-bis[(2,4-dichlorophenyl)carbonyl]benzene-1,4-dicarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’1,N’4-bis(2,4-dichlorobenzoyl)terephthalohydrazide is a chemical compound with the molecular formula C22H14Cl4N4O4 and a molecular weight of 540.18 g/mol . It is known for its unique structure, which includes two 2,4-dichlorobenzoyl groups attached to a terephthalohydrazide core. This compound has various applications in scientific research and industry due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’1,N’4-bis(2,4-dichlorobenzoyl)terephthalohydrazide typically involves the reaction of terephthalohydrazide with 2,4-dichlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for N’1,N’4-bis(2,4-dichlorobenzoyl)terephthalohydrazide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’1,N’4-bis(2,4-dichlorobenzoyl)terephthalohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and NaBH4 are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the replacement of chlorine atoms with other functional groups .
Scientific Research Applications
N’1,N’4-bis(2,4-dichlorobenzoyl)terephthalohydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’1,N’4-bis(2,4-dichlorobenzoyl)terephthalohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N’1,N’4-bis(3,4-dichlorobenzoyl)terephthalohydrazide: Similar structure but with different substitution pattern on the benzoyl groups.
N’1,N’4-bis(2-chlorobenzoyl)terephthalohydrazide: Contains only one chlorine atom on each benzoyl group.
Uniqueness
N’1,N’4-bis(2,4-dichlorobenzoyl)terephthalohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable for various applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C22H14Cl4N4O4 |
|---|---|
Molecular Weight |
540.2 g/mol |
IUPAC Name |
1-N',4-N'-bis(2,4-dichlorobenzoyl)benzene-1,4-dicarbohydrazide |
InChI |
InChI=1S/C22H14Cl4N4O4/c23-13-5-7-15(17(25)9-13)21(33)29-27-19(31)11-1-2-12(4-3-11)20(32)28-30-22(34)16-8-6-14(24)10-18(16)26/h1-10H,(H,27,31)(H,28,32)(H,29,33)(H,30,34) |
InChI Key |
JRBLECSJSAUZID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NNC(=O)C2=C(C=C(C=C2)Cl)Cl)C(=O)NNC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N,N'-bis[(E)-(4-ethoxyphenyl)methylidene]biphenyl-2,2'-diamine](/img/structure/B14808581.png)









